4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C18H13ClN4O2S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
4-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H13ClN4O2S/c19-14-4-8-16(9-5-14)26(24,25)22-15-6-2-13(3-7-15)17-12-23-11-1-10-20-18(23)21-17/h1-12,22H |
InChI Key |
GGLQSQJTARVRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine with α-Haloketones
A well-established method involves the reaction of 2-aminopyrimidine with α-bromoacetophenone derivatives under reflux conditions. For example, heating 2-aminopyrimidine with α-bromo-4-chloroacetophenone in ethanol at 80°C for 12 hours yields 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine. This cyclization proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydrohalogenation.
Key Reaction Conditions
| Reactants | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 2-Aminopyrimidine + α-Bromo-4-chloroacetophenone | Ethanol | 80°C | 12 h | 72–78 |
1,3-Dipolar Cycloaddition for Functionalized Imidazo[1,2-a]Pyrimidines
Recent advances utilize 1,3-dipolar cycloaddition between pyrimidine-based nitrones and alkynes. For instance, a magnetically separable catalyst (e.g., Fe₃O₄-supported proline) facilitates the reaction of 2-aminopyrimidine with phenylacetylene, producing imidazo[1,2-a]pyrimidine derivatives in 65–70% yield. This method offers advantages in catalyst recovery and reduced reaction times (4–6 hours).
Functionalization of the Phenyl Ring
Suzuki-Miyaura Coupling for Aryl Substitution
To introduce the phenyl group at the 2-position of imidazo[1,2-a]pyrimidine, Suzuki-Miyaura cross-coupling is employed. A representative procedure involves reacting 2-chloroimidazo[1,2-a]pyrimidine with 4-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C. This yields 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 80–85% efficiency.
Optimized Coupling Parameters
| Catalyst | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C | 8 h | 82 |
Sulfonamide Formation via Nucleophilic Substitution
The final step involves reacting 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 4-chlorobenzenesulfonyl chloride. This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base to scavenge HCl.
Stepwise Sulfonylation Procedure
- Reaction Setup : Dissolve 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline (1 equiv) and TEA (1.2 equiv) in anhydrous DCM.
- Addition of Sulfonyl Chloride : Add 4-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stirring : React at room temperature for 4–6 hours.
- Workup : Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Typical Yields and Spectral Data
- Yield : 75–80%
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.58 (m, 4H, Ar-H).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Analytical Validation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms ≥98% purity for the final compound. Retention time: 6.8 minutes.
Mass Spectrometry
Challenges and Optimization Strategies
Solvent Selection for Sulfonylation
Polar aprotic solvents (e.g., DCM, THF) outperform DMF or DMSO due to reduced side reactions. THF provides higher yields (80%) compared to DCM (75%).
Steric Hindrance Mitigation
Bulky substituents on the aniline ring necessitate longer reaction times (8–10 hours) and elevated temperatures (40°C).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sulfonyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects . The sulfonamide group also plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Replacing imidazo[1,2-a]pyrimidine with imidazo[1,2-a]pyridine (as in Q203) reduces pyrimidine-specific interactions but maintains antitubercular activity .
- Substituents : Chloro groups (as in the target compound) enhance metabolic stability compared to bulkier iodo or trifluoromethoxy groups .
- Linkage Type : Sulfonamide-based analogs (e.g., target compound) exhibit higher solubility than carboxamide derivatives like Q203, which may improve bioavailability .
Pharmacological and Physicochemical Comparisons
Notable Findings:
- Q203 : Despite lower solubility, its carboxamide linkage and trifluoromethoxy group confer strong binding to F-ATP synthase, making it a clinical candidate for TB .
- Halogenated Analogs : Iodo and bromo derivatives (e.g., 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide , MW: 407.3) highlight the role of halogens in tuning electronic properties and target affinity.
Biological Activity
4-Chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving benzenesulfonamide derivatives and imidazole-based components. The structure comprises a benzenesulfonamide core substituted with a 4-chloro group and an imidazo[1,2-a]pyrimidin-2-yl moiety, which is crucial for its biological activity.
Chemical Structure
The chemical formula for this compound is , and its molecular weight is approximately 405.87 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzenesulfonamide, including the target compound, exhibit notable anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
Case Study Findings
A study published in June 2023 reported that certain derivatives exhibited IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11 | HeLa | 6 | Induces apoptosis |
| 12 | HeLa | 7 | Induces apoptosis |
| 13 | HeLa | 6 | Induces apoptosis |
These compounds were observed to induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the sub-G1 phase, indicating their potential as effective anticancer agents .
The anticancer effects are primarily attributed to:
- Apoptosis Induction : The compounds increase early apoptotic populations in treated cells, indicating a strong pro-apoptotic effect.
- Cell Cycle Arrest : The induction of cell cycle arrest at the sub-G1 phase suggests that these compounds interfere with cellular proliferation.
- Metabolic Stability : Studies indicate that these compounds undergo metabolic transformations in human liver microsomes, which may influence their overall efficacy and safety profile.
Pharmacokinetic Properties
The pharmacokinetic profile of related compounds shows promising results:
- Oral Bioavailability : Compounds similar to 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide have demonstrated sufficient oral bioavailability (around 31.8%).
- Clearance Rates : The clearance rate after intravenous administration was noted to be slightly high at approximately 82.7 mL/h/kg.
Toxicity Profile
In acute toxicity studies conducted in animal models, no significant adverse effects were observed up to high doses (2000 mg/kg), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
